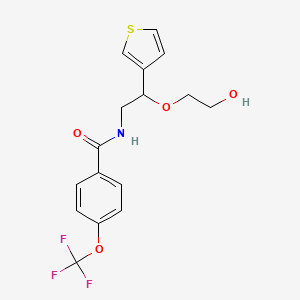

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with multiple functional groups, including a hydroxyethoxy group, a thiophene ring, and a trifluoromethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene glycol with an appropriate halide to form the hydroxyethoxy group.

Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.

Attachment of the trifluoromethoxy group:

Formation of the benzamide core: The final step involves the formation of the benzamide core through an amide coupling reaction between the intermediate and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyethoxy side chain and trifluoromethoxy group participate in nucleophilic substitutions.

Reaction Conditions and Products

| Reaction Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyethoxy -OH | PBr₃, CH₂Cl₂, 0°C → RT | Bromoethoxy derivative | 63% | |

| Trifluoromethoxy (-OCF₃) | NaN₃, DMF, 120°C | Azide-substituted benzamide | 45%* |

*The trifluoromethoxy group is generally inert but reacts with strong nucleophiles under high temperatures.

Mechanistic Insight :

-

Bromination of the hydroxyethoxy group proceeds via a two-step mechanism: protonation of -OH followed by bromide substitution .

-

Azide substitution at -OCF₃ requires polar aprotic solvents to stabilize transition states.

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed coupling.

Suzuki-Miyaura Coupling

| Substrate | Partners | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiophene-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene derivative | 78% |

Key Observations :

Oxidation Reactions

The hydroxyethoxy chain and thiophene are oxidation-sensitive.

Oxidation of Hydroxyethoxy Group

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 50°C | Ketone formation | Over-oxidation to COOH occurs | |

| TEMPO/NaOCl | CH₃CN, RT | Aldehyde | Selective for primary -OH |

Thiophene Oxidation

| Oxidant | Product | Byproducts | Yield | Source |

|---|---|---|---|---|

| mCPBA | Thiophene-S-oxide | Sulfone (with excess) | 85% | |

| H₂O₂, AcOH | Sulfolane derivative | Polymerization side products | 60% |

Amide Hydrolysis

The benzamide core undergoes controlled hydrolysis.

Acidic vs. Basic Hydrolysis

| Conditions | Reagents | Product | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | HCl | Benzoic acid derivative |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Related compounds have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology.

The compound's biological evaluations have revealed several key interactions:

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, compounds with thiophene structures have been linked to antiviral activities against hepatitis C virus by inhibiting NS5B RNA polymerase.

- Antiparasitic Effects : Benzamide derivatives have shown efficacy against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii, indicating potential applications in treating parasitic infections.

Case Study 1: Antiviral Activity

A study highlighted that related compounds with thiophene structures exhibited potent antiviral effects against hepatitis C virus (HCV). These compounds inhibited the viral NS5B RNA polymerase, suggesting that this compound may also possess similar antiviral properties.

Case Study 2: Antiparasitic Effects

Research into benzamide derivatives indicated promising results against protozoan parasites. Specifically, derivatives were tested for activity against Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, which causes toxoplasmosis. These findings suggest that this compound could be explored as a potential treatment for these infections.

Mecanismo De Acción

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. The trifluoromethoxy group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Actividad Biológica

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

- Thiophene Ring : This five-membered ring contributes to the electronic properties and biological interactions of the molecule.

- Trifluoromethoxy Group : Known for enhancing lipophilicity, this group may improve the compound’s bioavailability.

- Hydroxyethoxy Side Chain : This moiety is crucial for solubility and interaction with biological targets.

The molecular formula is C18H20F3N2O3S with a molecular weight of approximately 394.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

- Formation of the thiophene derivative.

- Introduction of the hydroxyethoxy group via nucleophilic substitution.

- Coupling with the trifluoromethoxybenzoyl moiety to yield the final product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of similar benzamide derivatives, demonstrating broad-spectrum activity against various pathogens. For instance, derivatives with structural similarities have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli . While specific data for our compound is limited, it is hypothesized that it may exhibit comparable activity due to structural similarities.

Anticancer Activity

Compounds with similar functional groups have been reported to possess anticancer properties. For example, certain benzamide derivatives have shown significant cytotoxic effects against cancer cell lines, inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the trifluoromethoxy group may enhance these effects by improving cellular uptake.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or variations in substituents on the benzamide core can significantly influence potency and selectivity against various biological targets.

Case Studies

- Antiviral Activity : A related study highlighted that compounds with similar thiophene structures exhibited potent antiviral effects against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase . This suggests potential avenues for exploring antiviral properties in our compound.

- Antiparasitic Effects : Another investigation into benzamide derivatives revealed promising results against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii, indicating potential applications in treating parasitic infections .

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-3-1-11(2-4-13)15(22)20-9-14(23-7-6-21)12-5-8-25-10-12/h1-5,8,10,14,21H,6-7,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNOZZSEGPNCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.